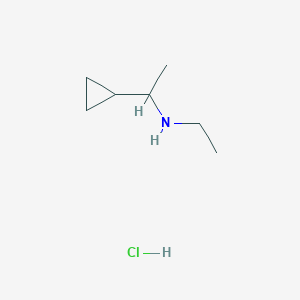
(2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid, also known as ibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, antipyretic, and anti-inflammatory properties. It is one of the most commonly used drugs worldwide, with a wide range of applications in both clinical and research settings. In
Aplicaciones Científicas De Investigación
(2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid has a wide range of applications in scientific research. It is commonly used as a reference drug in pharmacological studies to compare the efficacy and safety of other NSAIDs. It has also been used in studies investigating the role of inflammation in various diseases, such as cancer, Alzheimer's disease, and cardiovascular disease. Additionally, this compound has been used in studies investigating the effects of NSAIDs on bone metabolism and the immune system.
Mecanismo De Acción
The mechanism of action of (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid involves inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, which results in reduced inflammation, pain, and fever.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are well-documented. In addition to its anti-inflammatory, analgesic, and antipyretic effects, this compound has been shown to have antioxidant properties. It has also been shown to reduce platelet aggregation, which may have implications for cardiovascular disease prevention. However, this compound has also been associated with gastrointestinal and renal toxicity, which limits its long-term use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. Additionally, its effects can be easily measured using standard laboratory techniques. However, this compound also has several limitations. Its effects are not specific to any particular cell type or tissue, which may limit its usefulness in some studies. Additionally, its toxicity profile may limit its use in long-term studies.
Direcciones Futuras
There are several future directions for research involving (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid. One area of interest is the development of more specific COX inhibitors that have fewer side effects than this compound. Another area of interest is the investigation of the effects of this compound on the microbiome, which may have implications for its long-term use. Additionally, this compound has been shown to have potential as a neuroprotective agent, and further research in this area may lead to new treatments for neurodegenerative diseases. Finally, the use of this compound in combination with other drugs, such as chemotherapeutic agents, is an area of active research.
Conclusion
This compound, or this compound, is a widely used NSAID with a well-established mechanism of action. Its anti-inflammatory, analgesic, and antipyretic effects make it a valuable tool in both clinical and research settings. However, its toxicity profile and lack of specificity may limit its long-term use. Future research in the development of more specific COX inhibitors, investigation of the effects on the microbiome, and potential neuroprotective effects may lead to new treatments for a variety of diseases.
Métodos De Síntesis
The synthesis of (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid involves the condensation of 4-isobutylacetophenone with ethyl chloroformate, followed by hydrolysis and decarboxylation. The resulting product is then purified by recrystallization to obtain pure this compound.
Propiedades
IUPAC Name |
(2S)-3-(4-ethylphenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-10-4-6-11(7-5-10)8-9(2)12(13)14/h4-7,9H,3,8H2,1-2H3,(H,13,14)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZPPEQDIQJNFB-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C[C@H](C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2606324.png)

![Ethyl 5-phenyl-3-[(4-phenylbenzoyl)amino]thiophene-2-carboxylate](/img/structure/B2606326.png)

![N-[(2,4,6-trimethylphenyl)carbamothioyl]benzamide](/img/structure/B2606328.png)

![2-(2-methoxyphenoxy)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate](/img/structure/B2606331.png)

![2-[(Benzylamino)methyl]-4,6-dibromobenzenol](/img/structure/B2606336.png)
